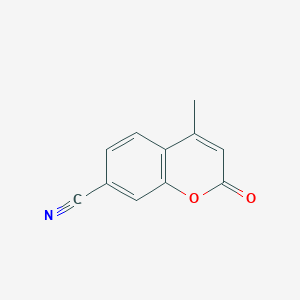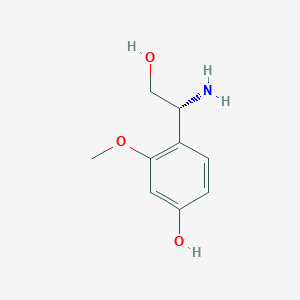
N-(4-(chloromethyl)phenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(chloromethyl)phenyl)nicotinamide is an organic compound that belongs to the class of benzyl chlorides It is characterized by the presence of a nicotinoyl group attached to an aminobenzyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(chloromethyl)phenyl)nicotinamide typically involves the reaction of 4-aminobenzyl chloride with nicotinic acid or its derivatives. One common method is the acylation of 4-aminobenzyl chloride using nicotinoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(chloromethyl)phenyl)nicotinamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.
Hydrolysis: The compound can be hydrolyzed to yield 4-nicotinoylaminobenzyl alcohol and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.
Hydrolysis: Formation of 4-nicotinoylaminobenzyl alcohol.
Applications De Recherche Scientifique
N-(4-(chloromethyl)phenyl)nicotinamide has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential bioactivity.
Material Science: Utilized in the preparation of functionalized materials for various applications.
Mécanisme D'action
The mechanism of action of N-(4-(chloromethyl)phenyl)nicotinamide involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The nicotinoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzyl chloride: Lacks the nicotinoyl group, making it less versatile in certain synthetic applications.
Nicotinoyl chloride: Used primarily as an acylating agent, without the benzyl chloride moiety.
4-Nitrobenzyl chloride: Contains a nitro group instead of a nicotinoyl group, leading to different reactivity and applications.
Uniqueness
N-(4-(chloromethyl)phenyl)nicotinamide is unique due to the presence of both the nicotinoyl and benzyl chloride functionalities, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for the development of novel compounds with diverse applications.
Propriétés
Formule moléculaire |
C13H11ClN2O |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
N-[4-(chloromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c14-8-10-3-5-12(6-4-10)16-13(17)11-2-1-7-15-9-11/h1-7,9H,8H2,(H,16,17) |
Clé InChI |
CEYUUSMTAFKKML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Nitro-4-[2-(piperazine-1-yl)ethyl]aminopyridine](/img/structure/B8507635.png)
![[1-(4-Nitro-phenyl)-cyclobutyl]-methanol](/img/structure/B8507640.png)
![tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8507647.png)




![3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide](/img/structure/B8507702.png)



